molecular formula C18H17NO4 B5346308 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5346308
M. Wt: 311.3 g/mol
InChI Key: BIANYUWYQHSCGG-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin, and since then, it has been studied extensively for its unique properties and effects.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide involves its binding to the 5-HT2A receptor, where it acts as a potent agonist. This results in the activation of various signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of various cellular processes, including gene expression, protein synthesis, and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce a range of effects, including changes in mood, perception, and cognition. It has also been shown to induce changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to alter the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its potent agonist activity at the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, future research could focus on elucidating the precise mechanisms of action of this compound and its effects on various cellular processes. Finally, further studies are needed to fully understand the potential risks associated with the use of this compound in scientific research.

Synthesis Methods

The synthesis of 7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2C-B with nitroethane, reduction of the nitro group, and subsequent alkylation with 2-methoxy-5-methylphenyl-2-aminoethane. The final step involves the reaction of the resulting compound with 7-methoxy-1-benzofuran-2-carboxylic acid chloride to yield this compound.

Scientific Research Applications

7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its unique properties and effects. This compound is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. As such, this compound has been studied for its potential applications in the treatment of various psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

7-methoxy-N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-7-8-14(21-2)13(9-11)19-18(20)16-10-12-5-4-6-15(22-3)17(12)23-16/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANYUWYQHSCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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